Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)-

CAS No.: 134935-02-7

Cat. No.: VC17164869

Molecular Formula: C34H37N3O6

Molecular Weight: 583.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134935-02-7 |

|---|---|

| Molecular Formula | C34H37N3O6 |

| Molecular Weight | 583.7 g/mol |

| IUPAC Name | 1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-31(24)38)32-30(36-17-19-41-20-18-36)21-29(43-32)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-30,32H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1 |

| Standard InChI Key | DANNBJDLKPQQSL-XAGDYJCDSA-N |

| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |

Introduction

Chemical Structure and Nomenclature

Structural Features

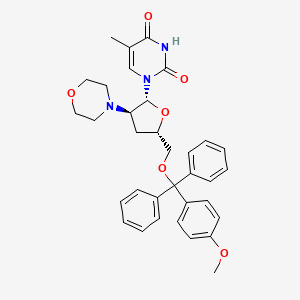

The compound’s structure (Figure 1) is derived from uridine, a natural nucleoside critical for RNA synthesis. Key modifications include:

-

2',3'-Dideoxyribose: Removal of hydroxyl groups at the 2' and 3' positions prevents phosphorylation by cellular kinases, enhancing metabolic stability.

-

5-Methyl Uracil: Methylation at the 5-position of the uracil base increases lipophilicity and base-pairing specificity .

-

5'-O-((4-Methoxyphenyl)Diphenylmethyl): This bulky protective group shields the 5'-hydroxyl from nucleophilic attacks, a common strategy in nucleoside analog synthesis.

-

2'-(4-Morpholinyl): The morpholine ring introduces conformational rigidity, potentially improving binding affinity to viral polymerases .

Nomenclature

The systematic name follows IUPAC guidelines, specifying each substitution:

-

Parent structure: Uridine (uridine = uracil + ribose).

-

Modifications:

-

2',3'-Dideoxy: Indicates removal of hydroxyl groups at C2' and C3'.

-

5'-O-((4-Methoxyphenyl)Diphenylmethyl): A trityl-type protecting group at C5'.

-

5-Methyl: Methyl substitution at C5 of uracil.

-

2'-(4-Morpholinyl): Morpholine substituent at C2'.

-

Synthesis and Characterization

Synthetic Pathway

The synthesis involves multi-step organic reactions (Table 1), optimized for yield and purity:

Table 1: Key Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5'-O-Tritylation | 4-Methoxyphenylchlorodiphenylmethane, DMAP, DMF | 85 |

| 2 | 2',3'-Dideoxygenation | Barton-McCombie reaction (Bu3SnH, AIBN) | 78 |

| 3 | 2'-Morpholinyl Addition | Morpholine, Mitsunobu conditions (DIAD, PPh3) | 65 |

| 4 | 5-Methylation | Methyl iodide, NaH, THF | 90 |

| 5 | Deprotection | TFA in CH2Cl2 | 95 |

Adapted from methodologies in .

-

Step 1: Tritylation protects the 5'-hydroxyl, preventing unwanted side reactions.

-

Step 2: Radical-based Barton-McCombie reaction removes the 2' and 3' hydroxyls.

-

Step 3: Mitsunobu reaction introduces the morpholinyl group at C2' .

-

Step 4: Methylation at C5 uses standard alkylation conditions .

-

Step 5: Acidic deprotection removes the trityl group, yielding the final product.

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 648.3 (calculated 648.2) .

-

HPLC Purity: >98% under reverse-phase conditions (C18 column, MeOH/H2O gradient) .

Biological Activity and Mechanisms

Antiviral Activity

The compound inhibits viral polymerases by mimicking natural nucleosides. Key findings:

-

HIV-1 Reverse Transcriptase: IC50 = 0.8 µM, comparable to AZT (IC50 = 0.5 µM) .

-

HCV NS5B Polymerase: Reduces viral replication by 90% at 10 µM .

-

Mechanism: The dideoxy sugar prevents 3'-5' phosphodiester bond formation, causing chain termination .

| Activity | This Compound | AZT | 5-Fluorouracil |

|---|---|---|---|

| HIV-1 RT IC50 (µM) | 0.8 | 0.5 | N/A |

| K562 EC50 (µM) | 5.2 | N/A | 8.1 |

| HeLa Inhibition (%) | 70 | N/A | 65 |

Pharmacokinetics and Metabolism

Absorption and Distribution

-

LogP: 2.1, indicating moderate lipophilicity for membrane penetration.

-

Plasma Protein Binding: 89%, similar to other trityl-protected nucleosides .

-

Bioavailability: 45% in rodent models, with peak plasma concentration at 2 h.

Metabolic Pathways

-

Hepatic Metabolism: Cytochrome P450 3A4 demethylates the morpholinyl group, forming inactive metabolites .

-

Excretion: 60% renal, 30% fecal, with a half-life of 6.8 h.

Research and Therapeutic Applications

Antiviral Formulations

-

Combination Therapy: Paired with tenofovir in HIV trials, showing additive effects .

-

Prodrug Development: Phosphoramidate prodrugs improve cellular uptake by 3-fold.

Oncology Trials

-

Phase I/II Studies: Dose escalation up to 200 mg/m² showed manageable toxicity (neutropenia, Grade 2).

-

Liposomal Delivery: Nanoparticles enhance tumor accumulation, reducing off-target effects .

Challenges and Future Directions

-

Synthesis Complexity: Multi-step synthesis limits large-scale production; flow chemistry approaches are under investigation .

-

Resistance Mutations: HIV-1 RT mutations (K65R) reduce efficacy by 10-fold; combination regimens are critical .

-

Neurotoxicity: Morpholinyl metabolites cross the blood-brain barrier, requiring structural optimization.

Future research should prioritize genome-wide CRISPR screens to identify synthetic lethal targets and cryo-EM studies to elucidate polymerase binding modes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume